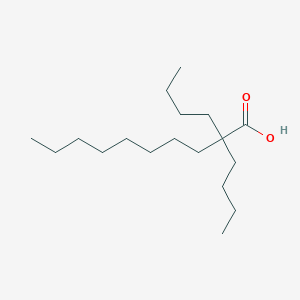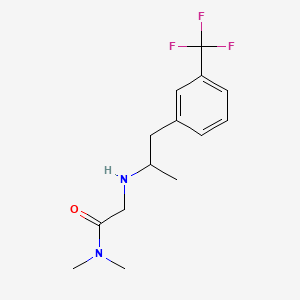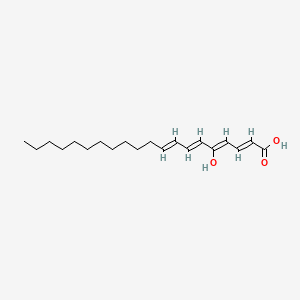
Eicosatetraenoic acid, 5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosatetraenoic acid, 5-hydroxy- is a metabolite of arachidonic acid, classified as an eicosanoid. It is produced by various cell types in humans and other animals. This compound plays a significant role in the regulation of inflammatory and immune responses. It is also involved in various physiological processes, including the promotion of cancer cell growth, bone resorption, and hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid, 5-hydroxy- is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase (ALOX5). The process involves the conversion of arachidonic acid to its hydroperoxide derivative, arachidonic acid 5-hydroperoxide, which is then rapidly converted to eicosatetraenoic acid, 5-hydroxy- by cellular peroxidases .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 5-hydroxy- typically involves the extraction and purification of arachidonic acid from natural sources, followed by enzymatic conversion using ALOX5. The process may also involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Eicosatetraenoic acid, 5-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to 5-oxo-eicosatetraenoic acid by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ .
Common Reagents and Conditions:
Reduction: Cellular peroxidases are involved in the reduction of hydroperoxide derivatives to hydroxy derivatives.
Major Products:
5-Oxo-eicosatetraenoic acid: Formed by the oxidation of eicosatetraenoic acid, 5-hydroxy-.
Leukotriene A4: Formed through a series of enzymatic reactions involving ALOX5.
Scientific Research Applications
Eicosatetraenoic acid, 5-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, asthma, and certain types of cancer
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Eicosatetraenoic acid, 5-hydroxy- exerts its effects through the activation of specific receptors and signaling pathways. It is metabolized to 5-oxo-eicosatetraenoic acid, which binds to the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines. The activation of the OXE receptor leads to proinflammatory responses, cell survival, and proliferation .
Comparison with Similar Compounds
Leukotriene B4: Another metabolite of arachidonic acid with similar proinflammatory properties.
12-Hydroxy-eicosatetraenoic acid: Involved in the regulation of platelet aggregation and vascular permeability.
15-Hydroxy-eicosatetraenoic acid: Plays a role in the modulation of immune responses and inflammation.
Uniqueness: Eicosatetraenoic acid, 5-hydroxy- is unique due to its specific role in the formation of 5-oxo-eicosatetraenoic acid and its potent proinflammatory effects. It is also distinct in its ability to promote cancer cell growth and bone resorption, making it a critical compound in both physiological and pathological processes .
Properties
CAS No. |
73179-98-3 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |
InChI Key |
IGRQPYZQPLBSAP-DQVHGTJVSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


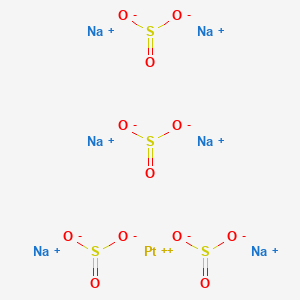
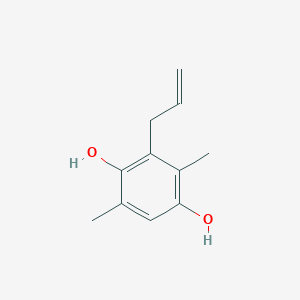

![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
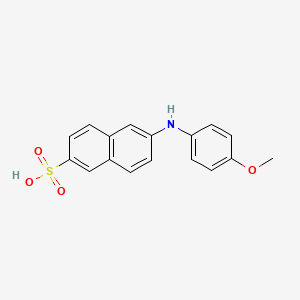
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
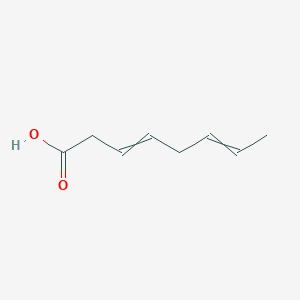
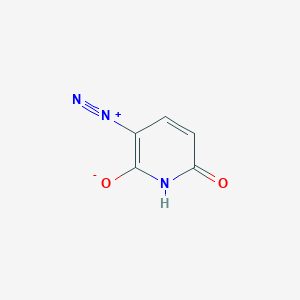
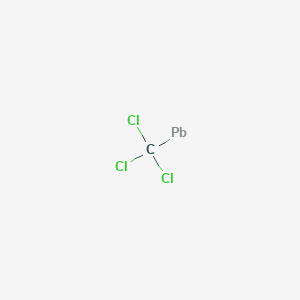
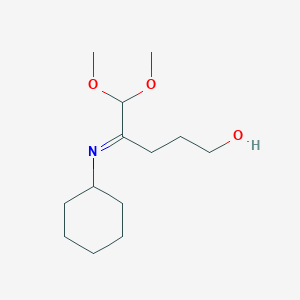
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
